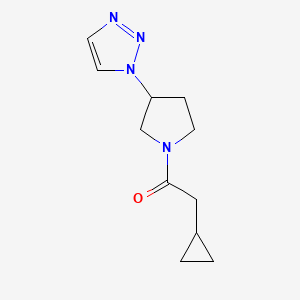
1-(Piperidin-2-yl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-2-yl)naphthalen-2-ol is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.31 g/mol It features a piperidine ring attached to a naphthalen-2-ol moiety, making it a unique structure in organic chemistry
Méthodes De Préparation
The synthesis of 1-(Piperidin-2-yl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with piperidine under specific conditions. One common method includes the use of a Mannich reaction, where naphthalen-2-ol is reacted with formaldehyde and piperidine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Piperidin-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the naphthalen-2-ol moiety is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-one derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
1-(Piperidin-2-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring and naphthalen-2-ol moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are subject to ongoing research, with studies focusing on elucidating its detailed mechanism of action.
Comparaison Avec Des Composés Similaires
1-(Piperidin-2-yl)naphthalen-2-ol can be compared with other similar compounds, such as:
1-(Piperidin-2-yl)benzene: This compound features a piperidine ring attached to a benzene ring. While it shares the piperidine moiety, the absence of the naphthalen-2-ol structure results in different chemical and biological properties.
2-(Piperidin-2-yl)phenol: Similar to this compound, this compound has a piperidine ring and a phenol group.
The uniqueness of this compound lies in its combined piperidine and naphthalen-2-ol structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-piperidin-2-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-14-9-8-11-5-1-2-6-12(11)15(14)13-7-3-4-10-16-13/h1-2,5-6,8-9,13,16-17H,3-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKMNMJNMHQRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2612424.png)
![1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2612427.png)

![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/new.no-structure.jpg)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)
![2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2612440.png)
![13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2612441.png)


